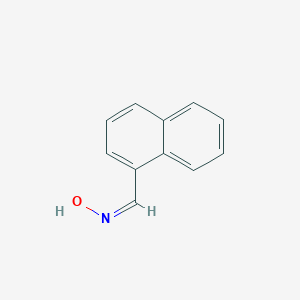
1-(1-Propen-1-yl)pyrrolidine
概要
説明
1-(1-Propen-1-yl)pyrrolidine is a nitrogen-containing heterocyclic compound that features a pyrrolidine ring with a propenyl substituent. This compound is part of the broader class of pyrrolidine derivatives, which are known for their diverse biological and medicinal properties. Pyrrolidine itself is a five-membered ring containing four carbon atoms and one nitrogen atom, making it a versatile scaffold in organic synthesis and drug discovery .
科学的研究の応用
1-(1-Propen-1-yl)pyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Safety and Hazards
Pyrrolidine, a related compound, is classified as highly flammable and harmful if swallowed or inhaled . It also causes severe skin burns and eye damage . It is recommended to handle it with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .
将来の方向性
Pyrrolidine alkaloids, including “1-Propenyl-pyrrolidine”, can be some of the best sources of pharmacologically active lead compounds . Future research could focus on the design of new pyrrolidine compounds with different biological profiles . This could potentially lead to the development of new drugs for the treatment of various diseases.
準備方法
Synthetic Routes and Reaction Conditions: 1-(1-Propen-1-yl)pyrrolidine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst at elevated temperatures and pressures can yield pyrrolidine, which can then be further functionalized to introduce the propenyl group .
Industrial Production Methods: Industrial production of pyrrolidine typically involves the reaction of 1,4-butanediol and ammonia at temperatures ranging from 165 to 200°C and pressures of 17 to 21 MPa. The process uses a cobalt- and nickel oxide catalyst supported on alumina, and the reaction is carried out in a continuous tube reactor .
化学反応の分析
Types of Reactions: 1-(1-Propen-1-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the propenyl group to a propyl group.
Substitution: The nitrogen atom in the pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenated reagents and strong bases are often used for substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 1-Propyl-pyrrolidine.
Substitution: Various substituted pyrrolidine derivatives depending on the reagents used.
作用機序
The mechanism of action of 1-(1-Propen-1-yl)pyrrolidine involves its interaction with specific molecular targets. The nitrogen atom in the pyrrolidine ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The propenyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
類似化合物との比較
Pyrrole: An aromatic analog with two double bonds.
Pyrroline: Contains one double bond.
Pyrrolizidine: Features two pentagonal rings.
Uniqueness: 1-(1-Propen-1-yl)pyrrolidine is unique due to its combination of a pyrrolidine ring and a propenyl substituent, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
1-prop-1-enylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-5-8-6-3-4-7-8/h2,5H,3-4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORJOGPPKPWOLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CN1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341568 | |
| Record name | 1-propenyl-pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13937-88-7 | |
| Record name | 1-propenyl-pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B224741.png)



![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]indoline](/img/structure/B224775.png)
![[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]indoline](/img/structure/B224781.png)
![[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]indoline](/img/structure/B224788.png)




![1-[(2-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B224817.png)
![Ethyl 1-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B224821.png)
![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole](/img/structure/B224833.png)
